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molecular formula C10H12O4 B8480278 1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol

1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol

Cat. No. B8480278
M. Wt: 196.20 g/mol
InChI Key: QDVHSYHRHHOLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06949544B2

Procedure details

Manganese dioxide (5 g, molar excess) was added to a solution of 2 (0.89 g, 4.5 mmol) in dichloromethane (10 mL). The resulting mixture was heated at reflux for 3 hours then filtered through Celite®. The filtrate was concentrated in vacuo to afford 3 as a tan solid.
Name
Quantity
0.89 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]([CH:12]([OH:14])[CH3:13])[CH:4]=1>ClCCl.[O-2].[O-2].[Mn+4]>[CH3:1][O:2][C:3]1[C:8]2[O:9][CH2:10][O:11][C:7]=2[CH:6]=[C:5]([C:12](=[O:14])[CH3:13])[CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.89 g
Type
reactant
Smiles
COC1=CC(=CC2=C1OCO2)C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
5 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
then filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=CC2=C1OCO2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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